5-Cyanothiophene-2-carboxamide
Description
5-Cyanothiophene-2-carboxamide is a heterocyclic organic compound featuring a thiophene ring substituted with a cyano group (-CN) at the 5-position and a carboxamide (-CONH₂) group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. The cyano group enhances electrophilicity and participates in hydrogen bonding, while the carboxamide moiety contributes to solubility and bioactivity. Its synthesis typically involves coupling reactions between thiophene derivatives and nitrile-containing precursors under anhydrous conditions .
Properties
Molecular Formula |
C6H4N2OS |
|---|---|
Molecular Weight |
152.18 g/mol |
IUPAC Name |
5-cyanothiophene-2-carboxamide |
InChI |
InChI=1S/C6H4N2OS/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,(H2,8,9) |
InChI Key |
GTNSHAGOOXGCSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(=O)N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following table compares 5-Cyanothiophene-2-carboxamide with three structurally related compounds from the evidence:
Key Observations:
- Electronic Effects: The cyano group in this compound increases electron-withdrawing character compared to chloro or carboxylic acid substituents, influencing reactivity in nucleophilic substitutions .
- Thermal Stability : Compound 5an () exhibits a high melting point (284–285°C) due to extended conjugation and hydrogen bonding from the carbamoyl group .
- Bioactivity: Chlorinated analogs like 5-Chlorothiophene-2-carboxylic Acid are intermediates in anticoagulants (e.g., Rivaroxaban), while cyano derivatives may target kinase inhibitors due to enhanced hydrogen-bonding capacity .
Spectral and Analytical Data
- IR Spectroscopy: The cyano group in this compound shows a sharp peak at ~2200 cm⁻¹, absent in chlorinated analogs. Carboxamide C=O stretches appear at ~1680 cm⁻¹, similar to compound 5an .
- NMR : Compound 5an displays aromatic proton signals (δ 7.25–7.45) and NH₂ peaks (δ 6.55), whereas chlorinated thiophenes show downfield shifts for thiophene protons (e.g., δ 7.75 in ) .
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